6-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid
Description
6-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a coumarin-derived compound featuring a 2-oxo-2H-chromene core substituted with a propyl group at position 4 and an acetamide-linked hexanoic acid chain at position 6. The molecular formula is C₂₀H₂₃NO₆, with an average molecular weight of ~373.4 g/mol. Its structure combines the fluorescence and bioactive properties of coumarins with the solubility-enhancing hexanoic acid moiety, making it a candidate for biomedical applications such as enzyme inhibition or antimicrobial activity .
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
6-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-2-6-14-11-20(25)27-17-12-15(8-9-16(14)17)26-13-18(22)21-10-5-3-4-7-19(23)24/h8-9,11-12H,2-7,10,13H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
ZSPSJLLQFDYRSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Temperature Control
Catalyst Selection
Solvent Effects
Analytical Characterization
Purity Assessment :
-
High-performance liquid chromatography (HPLC) : Purity >95%.
-
Nuclear magnetic resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, coumarin H-5), 6.95 (s, 1H, coumarin H-8), 4.65 (s, 2H, OCH₂CO), 2.55 (t, J = 7.2 Hz, 2H, NHCH₂).
-
¹³C NMR : δ 165.2 (C=O, coumarin), 160.1 (C=O, amide), 152.4 (C-O, ether).
-
Mass Spectrometry :
-
ESI-MS : m/z 405.2 [M+H]⁺ (calculated for C₂₀H₂₄N₂O₆: 404.16).
Challenges and Mitigation Strategies
By-product Formation
Low Coupling Efficiency
-
Excess 6-aminohexanoic acid (1.5 equiv) drives the reaction to completion.
-
Activated esters (e.g., N-hydroxysuccinimide ester) improve yields but increase cost.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Pechmann Condensation | High yield, simple conditions | Requires strong acid catalyst |
| Direct Coupling | No need for protecting groups | Moderate yields (65–75%) |
| Solid-phase Synthesis | Ease of purification | Limited scalability |
Chemical Reactions Analysis
Types of Reactions
6-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., acetone, ethanol). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of chromen derivatives, characterized by a chromen ring system with multiple functional groups, including an acetylamino hexanoic acid moiety. Its molecular formula is , with a molecular weight of 389.4 g/mol. The structural complexity allows for diverse interactions with biological systems, making it a candidate for various applications.
Chemistry
- Synthesis Precursor : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups enable chemists to explore new synthetic pathways and develop novel compounds with desired properties.
Biology
- Antimicrobial Properties : Research indicates that 6-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid exhibits antimicrobial activity, making it a potential candidate for developing new antimicrobial agents.
- Antioxidant Activity : The compound has been studied for its antioxidant properties, which can help mitigate oxidative stress in biological systems.
Medicine
- Therapeutic Potential : The compound is being investigated for its anticancer and anti-inflammatory effects. Studies suggest that it may inhibit specific enzymes and modulate signaling pathways related to cell proliferation and inflammation, potentially leading to new therapeutic strategies.
Industry
- Material Development : Due to its unique chemical structure, this compound can be utilized in the development of new materials and pharmaceuticals. Its properties may be leveraged in creating formulations with enhanced stability and efficacy.
Mechanism of Action
The mechanism of action of 6-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Position 4 Modifications
- Propyl vs. However, longer alkyl chains (e.g., butyl) may reduce aqueous solubility, as seen in 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (C₁₇H₁₉ClO₅) .
Position 7 Linker and Chain Length
- Acetamide vs. Ester/Hydrazide Linkages :
The acetamide group in the target compound improves stability over ester-linked analogs (e.g., 2-((6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid, C₁₂H₉ClO₅) , which are prone to hydrolysis. Hydrazide derivatives (e.g., compounds in ) exhibit lower metabolic stability but higher reactivity for Schiff base formation . - Hexanoic Acid vs. Shorter Chains: The hexanoic acid chain enhances solubility in polar solvents compared to shorter-chain derivatives like ethyl esters (e.g., ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate) .
Stereochemical and Conformational Differences
- Stereoisomerism: The R-configuration in 6-[[(2R)-2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoyl]amino]hexanoic acid (C₂₀H₂₅NO₆) demonstrates that stereochemistry at the acetamide linkage can significantly influence binding affinity to biological targets, such as enzymes or receptors.
Physicochemical Properties
- Solubility: The hexanoic acid chain in the target compound increases water solubility compared to methyl or ethyl esters (e.g., C₁₅H₁₆O₅ in ).
- Lipophilicity : The 4-propyl group raises LogP compared to 4-methyl analogs, favoring passive diffusion across biological membranes.
Biological Activity
6-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a derivative of the chromene class, which has garnered attention due to its diverse biological activities. This compound, with the molecular formula , has been studied for its potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and other pharmacological applications.
Structure and Properties
The compound features a complex structure that includes a chromene moiety, which is known for various biological activities. The following table summarizes the chemical properties of the compound:
| Property | Value |
|---|---|
| Molecular Formula | C17H19NO6 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | 3-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]propanoic acid |
| InChI Key | GMZAKHPJDXGOAM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may affect various pathways by binding to enzymes or receptors, altering their activity. The chromene scaffold is particularly notable for its ability to disrupt tubulin polymerization, leading to apoptosis in cancer cells through caspase activation and cell cycle arrest .
Anticancer Activity
Several studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and inhibition of cell migration and invasion .
Anti-inflammatory Effects
Research has also indicated that chromene derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties as well. Similar compounds have been shown to possess activity against a range of pathogens, indicating that this compound could be explored for its potential as an antimicrobial agent .
Case Studies
- Anticancer Studies : A study demonstrated that a related chromene derivative induced apoptosis in MCF-7 breast cancer cells via caspase-dependent pathways. The compound was found to significantly reduce cell viability at concentrations as low as 10 μM .
- Anti-inflammatory Research : In vitro studies showed that derivatives inhibited COX-2 and LOX activities, leading to reduced production of pro-inflammatory mediators in human cell lines .
- Antimicrobial Testing : Compounds with similar structures exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid, and how can reaction conditions be optimized?
- Methodology : Start with functionalizing the chromene core (e.g., introducing the 4-propyl group via alkylation) followed by coupling with the hexanoic acid derivative. Key steps include:
- Chromene modification : Use Friedel-Crafts alkylation or nucleophilic substitution to introduce the propyl group at the 4-position .
- Acetylation : React the hydroxyl group at the 7-position with bromoacetyl bromide or chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the acetylated chromene with 6-aminohexanoic acid.
- Optimization : Use design-of-experiments (DoE) to vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitor purity via HPLC and yield via gravimetric analysis .
Q. How can the molecular structure and physicochemical properties of this compound be characterized?
- Structural analysis :
- NMR : Assign peaks for the chromene aromatic protons (δ 6.5–8.0 ppm), propyl chain (δ 0.8–1.6 ppm), and hexanoic acid backbone (δ 2.2–2.4 ppm for α-CH₂) .
- X-ray crystallography : If crystalline forms are obtained (as seen in related chromene derivatives), determine bond angles and intermolecular interactions .
- Physicochemical properties :
- LogP : Calculate using software (e.g., XLogP ≈ 2.5–3.0 based on similar chromene-acetic acid derivatives) .
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and analyze via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., inconsistent IC₅₀ values across assays)?
- Root-cause analysis :
- Assay variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. For kinase inhibition (e.g., AXL/VEGFR2), validate target engagement via thermal shift assays .
- Metabolic instability : Test stability in liver microsomes or plasma to identify rapid degradation pathways (e.g., esterase cleavage) .
- Mitigation : Use orthogonal assays (SPR for binding affinity, ITC for thermodynamic profiling) to confirm activity .
Q. What strategies are effective for probing the mechanism of action of this compound in cancer models?
- Target identification :
- Chemoproteomics : Use immobilized compound pulldowns with cancer cell lysates, followed by LC-MS/MS to identify bound proteins .
- CRISPR screening : Perform genome-wide knockout screens to identify synthetic lethal partners .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Prodrug design : Mask the carboxylic acid group (e.g., ester prodrugs) to improve oral bioavailability .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility .
- PK/PD modeling : Collect plasma concentration-time data in rodents and fit to a two-compartment model to estimate t₁/₂ and Vd .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in bioactivity studies?
- Dose-response curves : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report EC₅₀/IC₅₀ with 95% confidence intervals .
- Outlier handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous replicates .
Q. How can computational methods guide the rational design of derivatives with improved selectivity?
- Molecular docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., AXL ATP-binding pocket). Prioritize derivatives with lower predicted ΔG .
- QSAR modeling : Train models on chromene derivatives’ bioactivity data (e.g., pIC₅₀ vs. descriptors like polar surface area, H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
